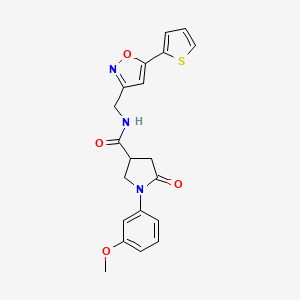
1-(3-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system . Another study demonstrated the asymmetric acylation of carboxamides with a trans-2,5-bis(methoxymethoxymethyl)pyrrolidine moiety, followed by stereoselective reduction, to produce 2-alkyl-3-oxo amides . These methodologies could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure and conformation of a solvated pyrrolidine-2-carboxamide derivative were studied using X-ray analysis and AM1 molecular orbital methods, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . This suggests that the compound of interest may also exhibit a planar arrangement in certain parts of its structure, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives can be inferred from the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for further functionalization . Additionally, the cyclization reactions used to synthesize methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives indicate that the pyrrolidine ring in the compound of interest may undergo similar transformations, potentially leading to a diverse range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be diverse. For example, the antimicrobial activity of certain pyrrolidine-2-carboxylate derivatives against various bacterial and fungal strains has been documented . Moreover, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been evaluated, with some compounds showing significant potency . These findings suggest that the compound may also possess similar properties, which could be explored in future studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Compounds with structures related to the specified molecule have been synthesized and evaluated for various pharmacological activities. For example, novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl and thiazolopyrimidines, have been synthesized and assessed for their anti-inflammatory and analgesic properties. These compounds exhibited significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential utility in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant Activity
Derivatives of pyrrolidine carboxylic acid, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have been synthesized and screened for antioxidant activity. Some of these compounds showed potent antioxidant effects, surpassing even well-known antioxidants like ascorbic acid, indicating their potential for further research in oxidative stress-related conditions (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Structural and Conformational Analysis
The structural and conformational aspects of solvated pyrrolidine carboxamides have been explored through X-ray analysis and molecular orbital methods, providing insights into the molecular geometry and interactions that could influence the biological activity and synthesis of related compounds (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-16-5-2-4-15(10-16)23-12-13(8-19(23)24)20(25)21-11-14-9-17(27-22-14)18-6-3-7-28-18/h2-7,9-10,13H,8,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFQPCPOGXCONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

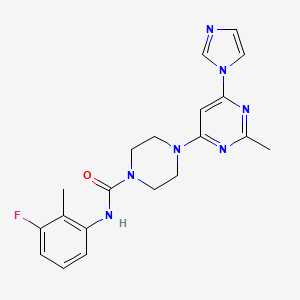
![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)
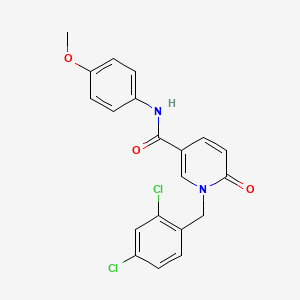
![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)

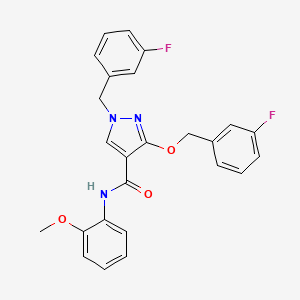

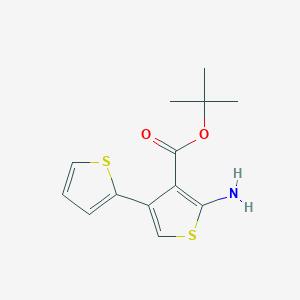
![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)


![1-[2-[2-[Benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2505729.png)
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)